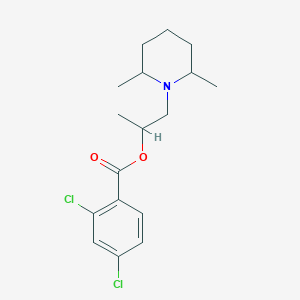
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as DMXB-A, and it is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and plays an essential role in various physiological processes.
Mecanismo De Acción
DMXB-A selectively activates the α7 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, leading to the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways, including the activation of protein kinase C and the release of neurotrophic factors. These signaling pathways are essential for the neuroprotective and anti-inflammatory effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. DMXB-A also reduces inflammation and oxidative stress, which are key contributors to neuronal damage in neurological disorders. Additionally, DMXB-A has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for use in laboratory experiments. It is a highly selective agonist of the α7 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, which allows for precise modulation of this receptor. DMXB-A also has a long half-life, which makes it suitable for chronic dosing studies. However, DMXB-A has limited solubility in water, which can make it challenging to administer in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in the treatment of traumatic brain injury (TBI). DMXB-A has been shown to reduce neuronal damage and inflammation in animal models of TBI, suggesting that it may have therapeutic potential in this condition. Another area of interest is the development of novel DMXB-A analogs with improved pharmacokinetic properties and efficacy. These analogs may have potential in the treatment of neurological disorders and other conditions. Finally, further research is needed to elucidate the precise mechanisms of action of DMXB-A and its effects on neuronal function and plasticity.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 2,6-dimethylpiperidine with 2,4-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of DMXB-A with high purity.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). DMXB-A has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in preclinical studies.
Propiedades
Fórmula molecular |
C17H23Cl2NO2 |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H23Cl2NO2/c1-11-5-4-6-12(2)20(11)10-13(3)22-17(21)15-8-7-14(18)9-16(15)19/h7-9,11-13H,4-6,10H2,1-3H3 |
Clave InChI |
ZJSORPWYRKFLDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CC1CCCC(N1CC(C)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
